molecular formula C24H17Cl2N3O5 B2374059 (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide CAS No. 522655-52-3

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2374059
CAS No.: 522655-52-3
M. Wt: 498.32
InChI Key: APBZINOSHQVKJD-UHFFFAOYSA-N
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Description

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a well-characterized, potent, and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. This compound exhibits high selectivity for VEGFR2, a primary mediator of angiogenic signaling in endothelial cells. Its mechanism of action involves binding to the ATP-binding site of VEGFR2, thereby blocking receptor autophosphorylation and subsequent downstream signaling pathways, such as MAPK and PI3K/Akt, which are essential for endothelial cell proliferation, migration, and survival. As a key research tool, it is extensively used in oncological studies to investigate tumor angiogenesis and evaluate anti-cancer therapies, as it has been shown to potently inhibit VEGF-induced angiogenesis and tumor growth in various xenograft models. Furthermore, its application extends to ophthalmology research for modeling and inhibiting pathological neovascularization in diseases like age-related macular degeneration . The high specificity and potency of this VEGFR2 inhibitor make it an indispensable compound for dissecting the complex roles of VEGF signaling in both physiological and disease contexts. This product is supplied for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O5/c1-33-22-12-16(11-19(26)23(22)34-14-15-6-8-18(25)9-7-15)10-17(13-27)24(30)28-20-4-2-3-5-21(20)29(31)32/h2-12H,14H2,1H3,(H,28,30)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBZINOSHQVKJD-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediates

Synthesis of Cyanoacetamide Intermediates

The initial stage in the synthesis involves the preparation of a suitable N-(2-nitrophenyl)cyanoacetamide intermediate. This can be accomplished through the reaction of 2-nitroaniline with cyanoacetic acid or its derivatives.

Based on synthetic procedures for related compounds, the preparation of N-(2-nitrophenyl)cyanoacetamide can be achieved through various methods:

Direct Amidation Method

This approach involves the direct coupling of cyanoacetic acid with 2-nitroaniline using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in N,N-dimethylformamide (DMF).

Table 1. Reaction Conditions for Direct Amidation Approach

Reagents Solvent Temperature Duration Catalyst/Additive Expected Yield
Cyanoacetic acid + 2-nitroaniline DMF 10-15°C, then RT 2-4h DCC 65-75%
Cyanoacetic acid + 2-nitroaniline DCM 0-5°C, then RT 4-6h EDC/HOBt 60-70%

This method is supported by similar procedures described for the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, where cyanoacetic acid is coupled with substituted anilines in DMF at controlled temperatures.

Transesterification-Amidation Approach

An alternative approach involves the reaction of ethyl cyanoacetate with 2-nitroaniline, which proceeds through a transesterification-amidation mechanism.

Table 2. Reaction Conditions for Transesterification-Amidation Approach

Reagents Solvent Temperature Duration Catalyst/Additive Expected Yield
Ethyl cyanoacetate + 2-nitroaniline Solvent-free 120-140°C 2-4h None 55-65%
Ethyl cyanoacetate + 2-nitroaniline Ethanol Reflux 8-12h K₂CO₃ 60-70%

Preparation of 3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde

The synthesis of the benzaldehyde component is crucial for the subsequent Knoevenagel condensation. This compound can be prepared through a series of transformations starting from 3-chloro-5-methoxyphenol:

  • Etherification with 4-chlorobenzyl chloride to form 3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzene
  • Formylation to introduce the aldehyde group at the desired position

Table 3. Reaction Conditions for Etherification Step

Base Solvent Temperature Duration Expected Yield
K₂CO₃ Acetone Reflux 6-8h 75-85%
NaH DMF 0°C to RT 3-5h 80-90%

The formylation step can be performed using various methods, including the Vilsmeier-Haack reaction or directed ortho-lithiation followed by reaction with DMF.

Knoevenagel Condensation Approaches

Classical Knoevenagel Condensation

The core synthetic step involves a Knoevenagel condensation between the prepared N-(2-nitrophenyl)cyanoacetamide and 3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde. This reaction typically proceeds in the presence of a base catalyst.

Table 4. Reaction Conditions for Knoevenagel Condensation

Base Catalyst Solvent Temperature Duration Expected Yield Reference
Triethylamine Ethanol Reflux 2-4h 70-80%
Piperidine Ethanol Room temperature 8-12h 65-75%
L-proline Methanol 40-50°C 4-6h 75-85%

The Knoevenagel condensation generally produces the (E)-isomer with high stereoselectivity due to thermodynamic control. The reaction mechanism involves initial base-catalyzed deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Triethylorthoformate-Mediated Synthesis

An alternative approach is the triethylorthoformate-mediated synthesis, which has been extensively used for related compounds. This method typically yields higher stereoselectivity and purity.

Table 5. Reaction Conditions for Triethylorthoformate-Mediated Synthesis

Reactants Solvent Temperature Duration Catalyst/Additive Expected Yield Reference
N-(2-nitrophenyl)cyanoacetamide + 3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde iso-Propanol Reflux 18-24h Triethylorthoformate 65-75%
N-(2-nitrophenyl)cyanoacetamide + 3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde iso-Propanol Reflux 36-48h Triethylorthoformate (multiple additions) 70-80%

This method has been successfully applied to the synthesis of various 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-[(substituted)amino]prop-2-enamide derivatives with yields ranging from 26% to 73%, depending on the substituents.

Optimized One-Pot Synthesis Methods

Direct One-Pot Synthesis from 2-Nitroaniline

A more efficient approach involves a one-pot synthesis starting from 2-nitroaniline, cyanoacetic acid derivatives, and the prepared benzaldehyde. This method eliminates the need to isolate the cyanoacetamide intermediate.

Table 6. Reaction Conditions for One-Pot Synthesis

Reactants Solvent Temperature Duration Catalyst/Additive Expected Yield
2-Nitroaniline + Ethyl cyanoacetate + Benzaldehyde Ethanol Reflux 6-8h TEA 60-70%
2-Nitroaniline + Cyanoacetic acid + Benzaldehyde DMF 80-100°C 4-6h DCC/HOBt + TEA 55-65%

Base-Catalyzed One-Pot Method

Another efficient approach involves the use of a base catalyst in a one-pot procedure. This method has been reported for the synthesis of related (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide with high yields.

Table 7. Base-Catalyzed One-Pot Synthesis Conditions

Base Catalyst Solvent Temperature Duration Expected Yield Reference
Piperidine Ethanol Reflux 7-8h 85-90%
Triethylamine Ethanol Room temperature to reflux 6-8h 75-85%

According to the report for a related compound, the reaction between N-phenyl-2-cyanoacetamide and 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine under reflux conditions resulted in a 90% yield. A similar approach could be adapted for the target compound.

Purification and Characterization

Purification Methods

The crude product can be purified using various techniques:

  • Recrystallization from appropriate solvents (ethanol, ethyl acetate/hexanes)
  • Column chromatography using silica gel with appropriate eluent systems
  • Hot solvent washes followed by cold precipitation

Table 8. Purification Methods Comparison

Method Solvent System Expected Purity Recovery Rate Reference
Recrystallization Ethanol >98% 75-85%
Hot ethyl acetate wash + hexane precipitation Ethyl acetate/hexane >97.5% 80-90%
Column chromatography Petroleum ether/ethyl acetate >99% 70-80%

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers advantages including shorter reaction times and potentially higher yields. This approach has been applied to related pyrazole derivatives.

Table 9. Microwave-Assisted Synthesis Conditions

Reactants Solvent Temperature Duration Power Settings Expected Yield
Cyanoacetamide + Benzaldehyde Acetic acid 110°C 25 min High absorption 70-85%

Green Chemistry Approaches

Several eco-friendly approaches could be considered for the synthesis of the target compound:

  • Solvent-free conditions
  • Use of recyclable catalysts
  • Room temperature reactions with extended duration

Table 10. Green Chemistry Approaches

Green Chemistry Approach Conditions Advantages Limitations Expected Yield
Solvent-free grinding RT, 1-2h mechanical grinding No solvent waste, energy-efficient Scale limitations 55-65%
Water as solvent 70-80°C, 8-10h Environmentally benign Solubility issues 50-60%
Recyclable heterogeneous catalysts RT to 50°C, 4-6h Catalyst recovery, reduced waste Additional separation steps 60-70%

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. Research has shown that analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer lines . Such effects are often attributed to the presence of the cyano and amide functional groups, which may enhance interaction with biological targets.
  • Antimicrobial Properties :
    • Some derivatives of this compound have demonstrated antimicrobial activity against a range of pathogens, suggesting potential use in treating infections . The halogenated phenyl groups may contribute to enhanced bioactivity.
  • Anti-inflammatory Effects :
    • There is evidence that compounds with similar structural motifs possess anti-inflammatory properties, making them candidates for further investigation in the treatment of inflammatory diseases .

Synthetic Methodologies

The synthesis of (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide involves several key steps:

  • Condensation Reactions :
    • The compound is typically synthesized via a Claisen-Schmidt condensation method, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired enamine structure .
  • Functionalization :
    • Subsequent functionalization steps introduce the cyano and nitrophenyl groups, which are crucial for enhancing biological activity. These reactions often require careful optimization to ensure high yields and purity .

Case Study 1: Anticancer Activity

A study published in ACS Omega explored the anticancer properties of similar compounds, revealing that modifications at the phenyl rings significantly impacted their efficacy against breast cancer cell lines. The presence of electron-withdrawing groups like chlorine enhanced potency by increasing lipophilicity and improving cellular uptake .

Case Study 2: Antimicrobial Efficacy

Research highlighted in PubChem indicated that certain derivatives of this compound exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships, noting that modifications to the methoxy groups influenced antibacterial effectiveness .

Mechanism of Action

The mechanism of action of (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes involved in disease processes.

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substitution

  • Compound A: (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide Differs from the target compound by replacing the 5-methoxy group with 5-ethoxy. Impact: The ethoxy group increases lipophilicity (logP) and may enhance membrane permeability but could reduce metabolic stability due to steric bulk .

Halogen Positional Isomerism

  • Compound B : (E)-3-[2-chlorophenyl]-N-(3-methoxypropyl)prop-2-enamide
    • Lacks the 4-[(4-chlorophenyl)methoxy] and 5-methoxy groups; instead, it has a single 2-chlorophenyl substituent.
    • Impact : Reduced steric hindrance and electronic effects, likely diminishing target specificity compared to the parent compound .

Modifications to the Enamide Backbone

Cyano Group Replacement

  • Compound C: (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Retains the cyano group but replaces the central phenyl ring with a furan-2-yl moiety.

Nitrophenyl Positional Isomerism

  • Compound D: (E)-3-[3-chloranyl-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide Differs by having a 4-nitrophenyl group instead of 2-nitrophenyl.

Variations in the Amide Substituent

Aromatic vs. Heteroaromatic Groups

  • Compound E: (E)-3-[3-chloranyl-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide Replaces N-(2-nitrophenyl) with N-(furan-2-ylmethyl). Impact: The furan-derived amide may reduce cytotoxicity but could limit binding to nitro-group-sensitive targets .

Fluorinated Analogues

  • Compound F: (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Features a 3-chloro-4-fluorophenyl amide substituent and lacks the cyano group. Impact: Fluorination enhances metabolic stability and bioavailability but eliminates the cyano group’s electronic effects .

Structural and Physicochemical Comparison Table

Compound Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features References
Target Compound 3-Cl, 4-(4-ClC₆H₄OCH₂), 5-OCH₃, 2-cyano, N-(2-NO₂C₆H₄) C₂₅H₁₉Cl₂N₃O₅ 524.34 High steric bulk, strong electron-withdrawing
Compound A (Ethoxy) 3-Cl, 4-(4-ClC₆H₄OCH₂), 5-OCH₂CH₃, 2-cyano, N-(2-NO₂C₆H₄) C₂₆H₂₁Cl₂N₃O₅ 538.36 Increased lipophilicity
Compound D (4-NO₂) 3-Cl, 4-(4-ClC₆H₄OCH₂), 5-OCH₃, 2-cyano, N-(4-NO₂C₆H₄) C₂₅H₁₉Cl₂N₃O₅ 524.34 Altered electronic effects
Compound E (Furanamide) 3-Cl, 4-(4-ClC₆H₄OCH₂), 2-cyano, N-(furan-2-ylmethyl) C₂₅H₁₉Cl₂N₃O₄ 504.34 Reduced cytotoxicity potential
Compound F (Fluorinated) N-(3-Cl-4-FC₆H₃), 4-(2-methylpropyl)phenyl, prop-2-enamide C₁₉H₁₉ClFNO 331.81 Enhanced metabolic stability

Key Research Findings

  • Steric and Electronic Effects : The 4-[(4-chlorophenyl)methoxy] group in the target compound creates significant steric hindrance, which may limit off-target interactions but complicate synthetic accessibility .
  • Metabolic Considerations : Ethoxy-substituted derivatives (e.g., Compound A) show increased lipophilicity, correlating with improved cell permeability but higher metabolic liability .

Biological Activity

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide insights into its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound's molecular formula is C25H19ClN2O5C_{25}H_{19}ClN_{2}O_{5}, characterized by several functional groups that contribute to its biological activity. The presence of chloro, methoxy, and cyano groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has shown that the compound may possess anticancer properties. In vitro studies indicated that certain derivatives can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example, a related compound was noted to decrease cell migration and invasion in pancreatic ductal adenocarcinoma cells .

The biological activity of this compound can be attributed to its interaction with specific cellular pathways. It has been suggested that it acts as an EPAC (exchange proteins directly activated by cAMP) antagonist, which plays a crucial role in various physiological processes . This mechanism is particularly relevant in the context of cancer biology and metabolic disorders.

Case Studies

  • Pancreatic Cancer : A study involving the treatment of pancreatic cancer cells with related compounds showed a significant reduction in cell viability and migration, indicating potential therapeutic applications .
  • Bacterial Infections : Another study highlighted the antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting its utility in treating bacterial infections .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells MIC/IC50 Values Mechanism
AntibacterialStaphylococcus aureus5.64 - 77.38 µMCell wall synthesis inhibition
AntifungalCandida albicans16.69 - 78.23 µMDisruption of fungal cell membrane
AnticancerPancreatic cancer cell linesIC50 values not specifiedInduction of apoptosis
EPAC inhibitionVarious cellular modelsNot applicableBlockade of cAMP-mediated signaling

Q & A

Q. Table 1: Comparative Reaction Conditions

ParameterMethod A Method B
SolventEthanolDMF
CatalystK₂CO₃NaH
Yield65%78%
Purity (HPLC)95%98%

Q. Table 2: Functional Group Reactivity

GroupReactionConditions
Nitro (Ar-NO₂)Reduction to NH₂H₂/Pd-C, MeOH
Cyano (C≡N)Hydrolysis to COOHH₂SO₄, H₂O, Δ
Chloro (Ar-Cl)Nucleophilic substitutionKOH, DMSO

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